molecular formula C23H21N3O5 B10930420 N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930420
M. Wt: 419.4 g/mol
InChI Key: ZOYXFCIHFSFFPB-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyridine derivatives. The key steps in the synthesis may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of methoxy groups on the phenyl rings using reagents like methanol and strong acids or bases.

    Amidation: Formation of the carboxamide group through reactions with amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • N-(2,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21N3O5/c1-13-20-16(22(27)24-17-6-5-7-19(29-3)21(17)30-4)12-18(25-23(20)31-26-13)14-8-10-15(28-2)11-9-14/h5-12H,1-4H3,(H,24,27)

InChI Key

ZOYXFCIHFSFFPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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